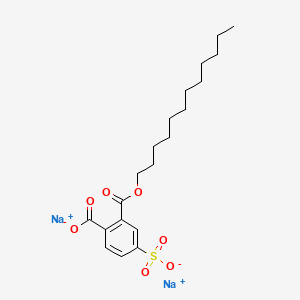
Disodium 2-dodecyl 4-sulphonatophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2-dodecyl 4-sulphonatophthalate is a chemical compound with the molecular formula C20H28Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is essential in processes such as emulsification and dispersion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-dodecyl 4-sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by esterification with dodecyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
化学反应分析
Types of Reactions
Disodium 2-dodecyl 4-sulphonatophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
科学研究应用
Disodium 2-dodecyl 4-sulphonatophthalate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
作用机制
The primary mechanism by which disodium 2-dodecyl 4-sulphonatophthalate exerts its effects is through its surfactant properties. The compound reduces surface tension, allowing it to disrupt lipid membranes and enhance the solubility of hydrophobic substances. This action is facilitated by the interaction of the sulfonate group with water molecules, which helps to stabilize emulsions and dispersions .
相似化合物的比较
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Disodium 4-dodecyl 2-sulphonatosuccinate: Shares similar surfactant properties but has a different chemical backbone
Uniqueness
Disodium 2-dodecyl 4-sulphonatophthalate is unique due to its specific combination of a long alkyl chain and a sulfonate group attached to a phthalate backbone. This structure provides it with distinct solubility and surfactant properties that are advantageous in various applications .
属性
CAS 编号 |
68003-45-2 |
|---|---|
分子式 |
C20H28Na2O7S |
分子量 |
458.5 g/mol |
IUPAC 名称 |
disodium;2-dodecoxycarbonyl-4-sulfonatobenzoate |
InChI |
InChI=1S/C20H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-27-20(23)18-15-16(28(24,25)26)12-13-17(18)19(21)22;;/h12-13,15H,2-11,14H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
InChI 键 |
FKUITBKKFLKVMS-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
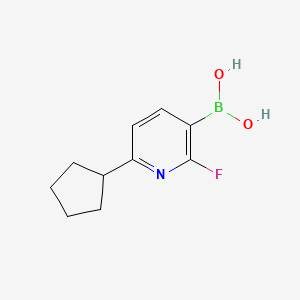
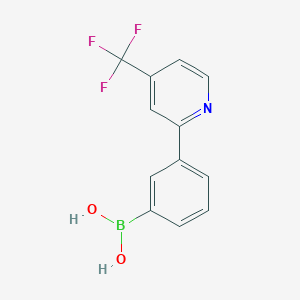
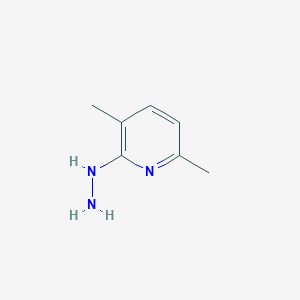
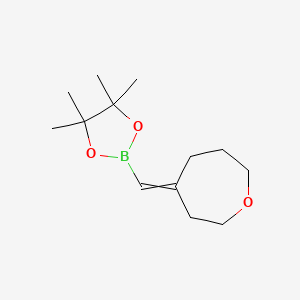
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)
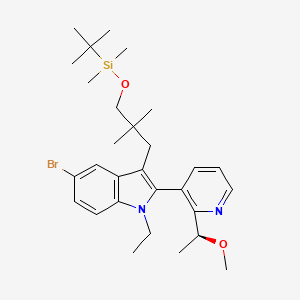
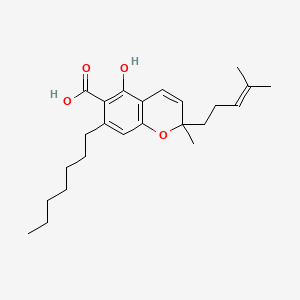
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)
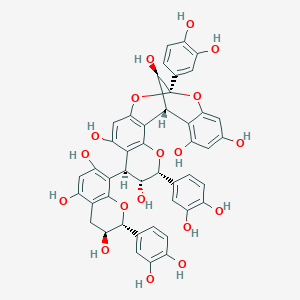
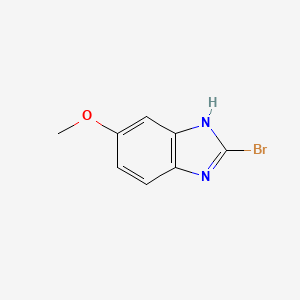
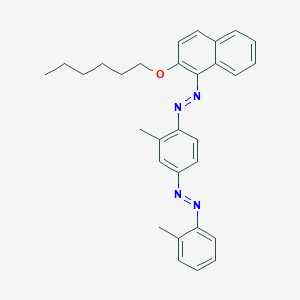
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
